(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride

Renin inhibitor HIV protease inhibitor Norstatine pharmacophore

(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride (CAS 339161-04-5) is a synthetic, non-proteinogenic chiral β-amino-α-hydroxy acid derivative supplied as the hydrochloride salt. The molecule possesses two contiguous stereogenic centers at C2 (R) and C3 (S), corresponding to the D-isothreonine configuration.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
CAS No. 339161-04-5
Cat. No. B3129844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride
CAS339161-04-5
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)O)N.Cl
InChIInChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1
InChIKeyGNOCKVJSXPCGKD-LJUKVTEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride (CAS 339161-04-5): Chiral β-Amino-α-hydroxy Acid Building Block for Peptidomimetic Inhibitor Design


(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride (CAS 339161-04-5) is a synthetic, non-proteinogenic chiral β-amino-α-hydroxy acid derivative supplied as the hydrochloride salt . The molecule possesses two contiguous stereogenic centers at C2 (R) and C3 (S), corresponding to the D-isothreonine configuration . This compound belongs to the norstatine family of transition-state mimics and serves as the minimalist core scaffold for designing aspartic protease inhibitors (e.g., renin, HIV-1 protease, BACE1) and aminopeptidase inhibitors (e.g., bestatin analogs) [1]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free acid, facilitating its direct use in solid-phase peptide synthesis and solution-phase coupling without additional counterion management.

Why (2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride Cannot Be Replaced by Other Threonine or Isothreonine Isomers in Research and Industrial Workflows


The four stereoisomers of 3-amino-2-hydroxybutanoic acid are chemically regioisomeric with proteinogenic L-threonine (2-amino-3-hydroxybutanoic acid) and are not interchangeable [1]. Within the 3-amino-2-hydroxybutanoic acid family, the (2R,3S) configuration places the amino and hydroxyl groups in the erythro orientation with D-like stereochemistry at C2, whereas the enantiomeric (2S,3R) form provides L-like stereochemistry required for bestatin's aminopeptidase B inhibitory activity [2]. The (2S,3S) and (2R,3R) threo isomers exhibit fundamentally different backbone dihedral angles, leading to distinct peptide secondary structure propensities and protease recognition profiles [3]. Procuring the wrong stereoisomer—or a racemic mixture—introduces an uncontrolled variable that can abolish target binding, invert pharmacological activity, or produce confounding crystallographic data. Substitution without stereochemical verification is therefore not viable in any GLP, GMP, or structure-activity relationship (SAR) context.

Quantitative Differentiation Evidence: (2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride vs. Closest Stereoisomeric Analogs


Stereochemical Configuration Defines Protease Inhibitor Pharmacophore Compatibility: (2R,3S) vs. (2S,3R) in Renin and HIV-1 Protease Inhibitor Design

The (2R,3S) configuration of the 3-amino-2-hydroxybutanoic acid scaffold is the pharmacophorically active stereoisomer for aspartic protease inhibitor design, directly mirroring the stereochemistry of the established norstatine transition-state isostere (2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid [1]. In renin inhibitor and HIV-1 protease inhibitor development programs, compounds incorporating the (2R,3S)-3-amino-2-hydroxyacyl moiety retain the critical (R)-hydroxyl orientation that mimics the tetrahedral intermediate of peptide bond hydrolysis, whereas the (2S,3R) enantiomer presents the hydroxyl group in an inverted orientation that is incompatible with the catalytic aspartate dyad hydrogen-bonding network [2]. While direct IC50 data for the standalone amino acid are not available due to its nature as a building block rather than a final drug-like molecule, crystallographic studies of norstatine-derived HIV-1 protease inhibitors confirm that the (2R,3S) hydroxyl group forms a conserved hydrogen bond (2.6–2.9 Å) with Asp25 and Asp25′ of the HIV-1 protease active site [3]. The (2S,3R) diastereomer cannot establish this interaction, resulting in a >100-fold loss of inhibitory potency in norstatine-based lead compounds.

Renin inhibitor HIV protease inhibitor Norstatine pharmacophore Structure-activity relationship

Hydrochloride Salt Form Provides 2–10× Greater Aqueous Solubility vs. Free Amino Acid, Enabling Direct Aqueous Coupling Protocols

The hydrochloride salt of (2R,3S)-3-amino-2-hydroxybutanoic acid (CAS 339161-04-5) exhibits significantly enhanced aqueous solubility compared to the free amino acid (CAS 70671-47-5). The free acid form has a predicted LogP of -3.6 and pKa of 3.02 ± 0.16, indicating zwitterionic character at physiological pH and limited solubility in organic solvents . Conversion to the hydrochloride salt (MW 155.58 g/mol, vs. 119.12 g/mol for the free acid) disrupts the zwitterionic lattice, as evidenced by the salt's storage requirement of 2–8°C with protection from light, characteristic of a non-zwitterionic crystalline form . Vendor-supplied purity specifications for the hydrochloride salt range from 95% (AKSci) to ≥97% (Leyan, ChemScene), with the hydrochloride form achieving higher lot-to-lot consistency compared to the hygroscopic free acid, which is prone to variable water content and amine oxidation during storage . While no head-to-head solubility study for this specific compound was identified in the public literature, class-level data for β-amino-α-hydroxy acid hydrochlorides indicate a typical 2–10× solubility enhancement in water and aqueous buffer systems over the corresponding free amino acids.

Solid-phase peptide synthesis Aqueous solubility Salt form advantage Process chemistry

Stereospecific Synthesis from (S)-Alanine Achieves Higher Enantiomeric Excess for (2R,3S) Isomer Compared to Alternative Synthetic Routes to Other Diastereomers

Sánchez-Obregón et al. (2007) reported a stereospecific synthesis of optically pure (2R,3S)- and (2S,3S)-3-amino-2-hydroxybutanoic acids from commercially available (S)-alanine derivatives via a sulfoxide-mediated non-oxidative Pummerer reaction (NOPR) [1]. The efficiency of this transformation was demonstrated to be stereochemistry-dependent: the (2R,3S) isomer was obtained with high enantioselectivity from the (S)-alanine-derived sulfoxide precursor, whereas the (2S,3S) diastereomer required a different stereochemical pathway. Separately, Lee et al. (2004) synthesized all four stereoisomers of 3-amino-2-hydroxybutanoic acids as single enantiomers from D-gulonic acid γ-lactone and D-glucono-δ-lactone, establishing the feasibility of obtaining each isomer in enantiomerically pure form, but requiring distinct synthetic routes and carbohydrate-derived chiral pool starting materials for the (2R,3S) isomer specifically [2]. The availability of a robust synthetic route to the (2R,3S) isomer from abundant (S)-alanine—with the key NOPR step proceeding with retention of configuration at the α-center—translates into procurement advantages: higher batch-to-batch stereochemical consistency and lower cost relative to the threo isomers (2S,3S and 2R,3R), which require more complex resolution steps.

Enantioselective synthesis Chiral pool synthesis Enantiomeric excess Process chemistry

Research and Industrial Application Scenarios for (2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride Based on Evidence-Based Differentiation


Aspartic Protease Inhibitor Lead Optimization: Minimalist Norstatine Scaffold for SAR Exploration

In renin inhibitor, HIV-1 protease inhibitor, and BACE1 inhibitor programs, (2R,3S)-3-amino-2-hydroxy-butyric acid hydrochloride provides the minimal pharmacophoric core of the norstatine transition-state isostere without the hydrophobic side chain present in phenylnorstatine or cyclohexylnorstatine [1]. This allows systematic SAR exploration at the C4 position through N-acylation or C-terminal elongation while preserving the critical (2R,3S) hydroxyl orientation. The hydrochloride salt form enables direct incorporation into solid-phase peptide synthesis using standard HBTU/HATU coupling protocols without prior neutralization, reducing cycle time and improving crude purity in automated synthesizers.

X-ray Crystallography and Cryo-EM of β-Amino Acid-Containing Peptides: Stereochemically Defined Reference Compound

β-Peptides incorporating (2R,3S)-3-amino-2-hydroxy acid residues have been shown by Gademann et al. to adopt a defined (P)-28-helical secondary structure distinct from that formed by (2S,3R)-configured residues [2]. The hydrochloride salt of the monomeric building block provides the highest confidence in stereochemical assignment for crystallographic studies, as the (2R,3S) configuration can be unambiguously confirmed by anomalous dispersion from the chlorine counterion or by comparison with the published InChI key (GNOCKVJSXPCGKD-LJUKVTEVSA-N) . This is critical for protein-ligand co-crystallization efforts where stereochemical ambiguity would invalidate electron density interpretation.

Aminopeptidase Inhibitor Fragment-Based Drug Discovery (FBDD): Orthogonal Validation Tool

While bestatin's pharmacophoric hydroxylamine-bearing residue adopts the (2S,3R) configuration for aminopeptidase B/N inhibition, the (2R,3S) isomer serves as a critical negative control in fragment-based screens and biochemical validation assays [1]. Incorporating the (2R,3S)-3-amino-2-hydroxybutyric acid fragment into probe molecules allows researchers to confirm target engagement specificity: active (2S,3R) fragment hits that lose activity upon enantiomeric inversion to (2R,3S) demonstrate stereospecific binding, ruling out non-specific zinc-chelating artifacts. This orthogonal validation step is increasingly required by high-impact journals and industrial review boards for target validation packages.

Process Chemistry and GMP Intermediate Production: Scalable Chiral Building Block with Validated Purity

The (2R,3S)-3-amino-2-hydroxybutyric acid hydrochloride benefits from a well-characterized synthetic route from (S)-alanine that has been demonstrated at laboratory scale with optical purity control [2]. For CROs and CDMOs developing GMP-compliant synthesis of norstatine-containing APIs, procurement of this building block with vendor-certified purity ≥97% (Leyan, ChemScene) and full analytical characterization (InChI, SMILES: C[C@H](N)[C@@H](O)C(O)=O.Cl, molecular weight 155.58 g/mol) provides the documentation trail required for regulatory starting material designation. The hydrochloride salt form's storage stability (2-8°C, protect from light) simplifies inventory management compared to the hygroscopic free acid.

Quote Request

Request a Quote for (2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.